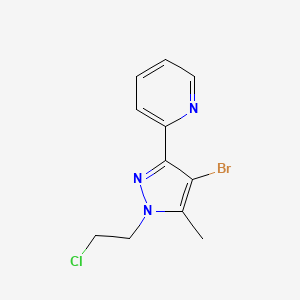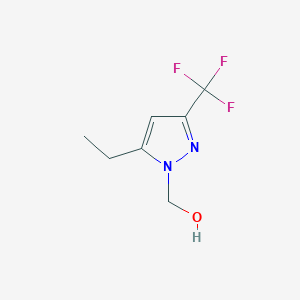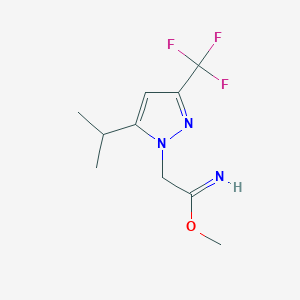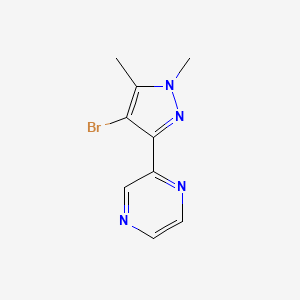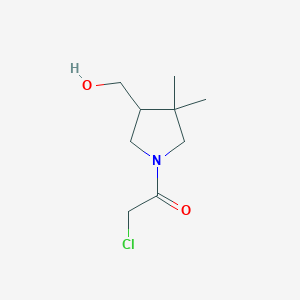
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one is a chlorinated organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents. This compound has been used for decades in the synthesis of various compounds, and has been studied for its potential applications in biochemistry and physiology. In
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Research into chemical synthesis techniques highlights the creation and characterization of complex organic molecules. For instance, studies have detailed the synthesis of heterocyclic compounds and their structural determination using methods like crystal X-ray diffraction, showcasing their potential in material science and pharmaceuticals (Percino et al., 2006). These processes are fundamental in developing new materials with specific optical, electrical, or biological properties.
Nonlinear Optical Properties
- Investigations into nonlinear optical properties of compounds, such as those related to the pyrrolidine backbone, are critical for advancing optical device technologies. Compounds displaying significant changes in absorption behavior under varying laser intensities suggest potential applications in optical limiting and other photonics-based devices (Rahulan et al., 2014).
Catalysis and Chemical Reactions
- Studies on the catalytic activities of metal complexes with ligands structurally similar to the query compound reveal insights into asymmetric synthesis and hydrogenation reactions. These findings can lead to more efficient synthesis pathways for producing chiral molecules, essential in the pharmaceutical industry (Magubane et al., 2017).
Molecular Electronics and Film Fabrication
- Research on dibranched, heterocyclic chromophores similar in structure to the query compound has explored their applications in electrooptic film fabrication. Such studies underpin the development of molecular electronics, highlighting the compound's relevance in creating materials with tailored optical and electrooptic responses (Facchetti et al., 2006).
Environmental and Material Science
- The synthesis and application of Schiff base complexes derived from related compounds demonstrate significant potential in corrosion inhibition, indicating a bridge between coordination chemistry and materials engineering. These findings are vital for designing materials resistant to degradation, impacting industries ranging from construction to marine engineering (Das et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2)6-11(8(13)3-10)4-7(9)5-12/h7,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIDDDOWXWWVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




